molecular formula C6H3ClN4O3 B1596824 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 227199-11-3

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B1596824
M. Wt: 214.56 g/mol
InChI Key: MZWTWPQGWLSURI-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C6H3ClN4O3 . It is a derivative of 7-nitro-2,1,3-benzoxadiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid .


Molecular Structure Analysis

The molecular structure of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine has been established in several studies . The compound has a molecular weight of 214.57 .


Chemical Reactions Analysis

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine and its derivatives have been studied for their interactions with various enzymes. For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, has been shown to inhibit glutathione S-transferases (GSTs) through a suicide inhibition mechanism .

Scientific Research Applications

Oxidation and Nitration Studies

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine plays a significant role in the oxidation of substituted anilines to nitroso-compounds, demonstrating its utility in chemical synthesis. It is particularly noted for its application in generating the 7-nitro derivative of 4-fluoro-2,1,3-benzoxadiazole through nitration processes (Nunno, Florio, & Todesco, 1970).

Fluorescent Probing and Imaging

The compound is extensively used in developing novel fluorescent probes for detecting specific substances, such as hydrogen sulfide (H2S) in biological systems. These probes leverage the thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) amine for selective detection, offering a powerful tool for bioimaging and studying cellular functions (Wang, Lv, & Guo, 2017); (Pak et al., 2016).

Analytical Chemistry Applications

This chemical is crucial in the derivatization of amines and amino acids for their analysis using High-Performance Liquid Chromatography (HPLC), evidencing its importance in analytical methodologies. Such applications are pivotal for precise quantification and identification of amines and amino acids in various samples (Aboul-Enein, Elbashir, & Suliman, 2011).

Enantiomer Resolution

The compound is also utilized in resolving the enantiomers of alcohols and amines by HPLC after derivatization with specific fluorescent chiral reagents, underscoring its utility in stereochemical analyses and the pharmaceutical industry's chiral purity assessments (Toyo’oka et al., 1994).

Membrane Asymmetry Assays

In the study of lipid transport and membrane structure, fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues derived from 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine are employed. These compounds facilitate the examination of membrane asymmetry through specific chemical modifications, providing insights into the dynamics of lipid bilayers (McIntyre & Sleight, 1991).

properties

IUPAC Name

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWTWPQGWLSURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370668
Record name 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

CAS RN

227199-11-3
Record name 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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